Garenoxacina

Descripción general

Descripción

Garenoxacin es un antibiótico quinolónico utilizado para el tratamiento de infecciones bacterianas Gram-positivas y Gram-negativas. Fue descubierto por Toyama Chemical Co., Ltd. de Tokio, Japón, y se comercializa en Japón bajo el nombre comercial Geninax . Garenoxacin es conocido por su actividad antibacteriana de amplio espectro y es particularmente eficaz contra patógenos respiratorios .

Aplicaciones Científicas De Investigación

Garenoxacin tiene una amplia gama de aplicaciones de investigación científica. Se utiliza en el tratamiento de infecciones bacterianas, particularmente las causadas por bacterias Gram-positivas y Gram-negativas . Además de sus aplicaciones médicas, garenoxacin también se utiliza en estudios farmacocinéticos y farmacodinámicos para optimizar los regímenes de dosificación . Su actividad antibacteriana de amplio espectro lo convierte en un compuesto valioso en el estudio de la resistencia antimicrobiana y el desarrollo de nuevos antibióticos .

Safety and Hazards

Garenoxacin is considered toxic and contains a pharmaceutically active ingredient . It has been associated with QT-interval prolongation and syncopal attacks during treatment . It is recommended that handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Mecanismo De Acción

Garenoxacin ejerce sus efectos antibacterianos al inhibir la ADN girasa bacteriana y la topoisomerasa IV, enzimas esenciales para la replicación y transcripción del ADN . Al unirse a estas enzimas, garenoxacin evita el superenrollamiento y desenrollamiento del ADN bacteriano, lo que lleva a la inhibición de la división celular bacteriana y, en última instancia, a la muerte celular . Este mecanismo de acción es similar al de otros antibióticos quinolónicos, pero la estructura única de garenoxacin mejora su eficacia contra cepas bacterianas resistentes .

Análisis Bioquímico

Biochemical Properties

Garenoxacin interacts with a variety of enzymes and proteins in its role as an antibiotic. As a quinolone, it primarily targets bacterial DNA gyrase and topoisomerase IV, enzymes critical for bacterial DNA replication . By inhibiting these enzymes, Garenoxacin prevents bacterial DNA from unwinding and duplicating, thereby halting bacterial growth .

Cellular Effects

Garenoxacin exerts significant effects on various types of cells and cellular processes. It has been found to have excellent antimicrobial activity against a wide range of clinically important microorganisms . It influences cell function by disrupting DNA replication, which leads to the death of bacterial cells .

Molecular Mechanism

The molecular mechanism of Garenoxacin involves its interaction with bacterial DNA gyrase and topoisomerase IV . These enzymes are essential for bacterial DNA replication. Garenoxacin binds to these enzymes and inhibits their function, preventing the unwinding and duplication of bacterial DNA . This disruption of DNA replication leads to the death of the bacterial cells .

Temporal Effects in Laboratory Settings

The effects of Garenoxacin have been observed over time in laboratory settings. It has been shown to have a rapid bactericidal effect against staphylococci, producing a significant decrease in viable counts within 3 hours at 4 times the minimum inhibitory concentration (MIC) .

Dosage Effects in Animal Models

The effects of Garenoxacin vary with different dosages in animal models. In a study involving mice, it was found that increases in systemic exposure to Garenoxacin in terms of area under the concentration-time curve (AUC) and peak concentration were approximately dose-proportional over the 100- to 400-mg dose range .

Metabolic Pathways

It has been found that approximately 30 to 50% of an administered Garenoxacin dose is excreted unchanged in the urine .

Transport and Distribution

Quinolones, including Garenoxacin, are known to accumulate in eukaryotic cells .

Subcellular Localization

It is known that quinolones, including Garenoxacin, can penetrate bacterial cells and accumulate within them . This allows them to exert their antibacterial effects directly within the bacterial cells .

Métodos De Preparación

La preparación de garenoxacin implica varias rutas sintéticas y condiciones de reacción. Un método incluye la reacción de un compuesto con bis (pinacolato) diborano o borato de triisopropilo para obtener un compuesto intermedio. Este intermedio se hace reaccionar luego con 7-bromo-1-ciclopropil-8-difluorometoxil-1,4-dihidro-4-oxoquinolina-3-etil carboxilato en presencia de un catalizador de paladio y álcali acuoso inorgánico. El compuesto resultante se somete a hidrólisis y reducción para producir garenoxacin . Este método se caracteriza por su alto rendimiento y mínima producción de residuos, lo que lo hace adecuado para la producción industrial .

Análisis De Reacciones Químicas

Garenoxacin se somete a varias reacciones químicas, incluyendo oxidación, reducción y sustitución. Los reactivos comunes utilizados en estas reacciones incluyen catalizadores de paladio, bis (pinacolato) diborano y borato de triisopropilo . Los principales productos formados a partir de estas reacciones son intermediarios que eventualmente conducen a la síntesis de garenoxacin .

Comparación Con Compuestos Similares

Garenoxacin es parte de la clase de antibióticos quinolónicos, que incluye compuestos como ciprofloxacina, levofloxacina y moxifloxacina . En comparación con estos antibióticos, garenoxacin tiene un espectro de actividad más amplio y es más eficaz contra ciertas cepas bacterianas resistentes . Su estructura única, que carece de un sustituyente de flúor en la posición C-6, lo distingue de otras quinolonas y contribuye a su mayor actividad antibacteriana .

Propiedades

IUPAC Name |

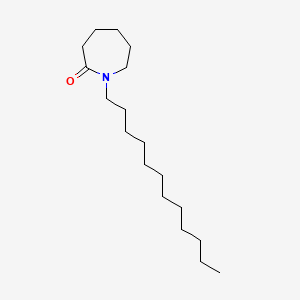

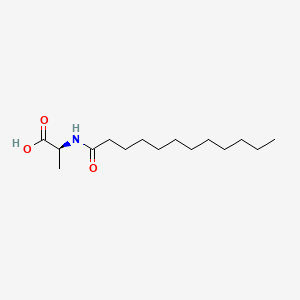

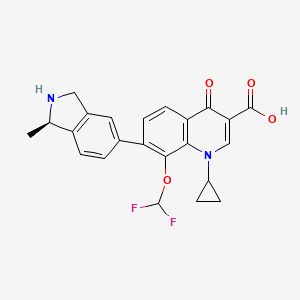

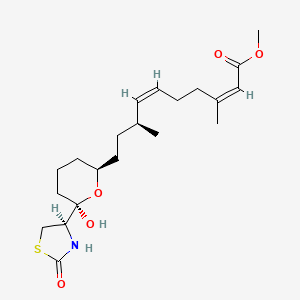

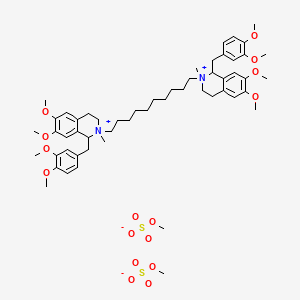

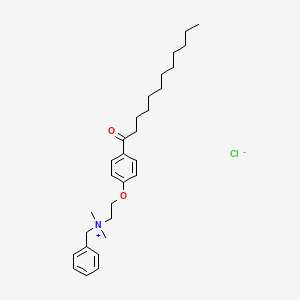

1-cyclopropyl-8-(difluoromethoxy)-7-[(1R)-1-methyl-2,3-dihydro-1H-isoindol-5-yl]-4-oxoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20F2N2O4/c1-11-15-5-2-12(8-13(15)9-26-11)16-6-7-17-19(21(16)31-23(24)25)27(14-3-4-14)10-18(20(17)28)22(29)30/h2,5-8,10-11,14,23,26H,3-4,9H2,1H3,(H,29,30)/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJDRXTDGYFKORP-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2=C(CN1)C=C(C=C2)C3=C(C4=C(C=C3)C(=O)C(=CN4C5CC5)C(=O)O)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C2=C(CN1)C=C(C=C2)C3=C(C4=C(C=C3)C(=O)C(=CN4C5CC5)C(=O)O)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20F2N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

223652-82-2 (mesylate salt), 223652-90-2 (mesylate salt/solvate) | |

| Record name | Garenoxacin [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0194804756 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID30173135 | |

| Record name | Garenoxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30173135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

194804-75-6 | |

| Record name | Garenoxacin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=194804-75-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Garenoxacin [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0194804756 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Garenoxacin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06160 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Garenoxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30173135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GARENOXACIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V72H9867WB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Garenoxacin?

A1: Garenoxacin, like other quinolones, primarily exerts its antibacterial effect by inhibiting bacterial DNA gyrase and topoisomerase IV. [, , ] These enzymes are essential for bacterial DNA replication, transcription, and repair. By inhibiting these enzymes, Garenoxacin disrupts these crucial processes, ultimately leading to bacterial cell death.

Q2: What are the downstream effects of Garenoxacin's inhibition of DNA gyrase and topoisomerase IV?

A3: Inhibition of DNA gyrase and topoisomerase IV by Garenoxacin leads to the disruption of DNA supercoiling, replication fork progression, and DNA repair mechanisms in bacteria. [, , ] This disruption ultimately results in bacterial cell death.

Q3: What is the molecular formula and weight of Garenoxacin?

A3: The molecular formula of Garenoxacin is C26H27FN4O8S, and its molecular weight is 574.59 g/mol. (Information derived from PubChem CID: 123612)

Q4: Is there spectroscopic data available for Garenoxacin?

A4: While the provided research papers do not delve into detailed spectroscopic analysis, specific spectroscopic data for Garenoxacin can be found in resources like PubChem and other chemical databases. (Further information can be found by searching databases like PubChem using the compound name "Garenoxacin").

Q5: What is the bioavailability of Garenoxacin after oral administration?

A6: Garenoxacin exhibits good oral bioavailability. [] The geometric mean for the area under the concentration-time curve from time 0 extrapolated to infinity for a single oral dose of 600 mg in healthy volunteers was 132.0 μg·h/mL. []

Q6: How is Garenoxacin metabolized and excreted?

A7: Garenoxacin undergoes phase II metabolism in various species, including humans. [] The major metabolites are Garenoxacin sulfate (M1) and Garenoxacin glucuronide (M6). These metabolites are primarily excreted in bile. Unchanged Garenoxacin is excreted renally. []

Q7: Does renal impairment affect Garenoxacin pharmacokinetics?

A8: While Garenoxacin clearance is primarily related to creatinine clearance, studies indicate that moderate renal impairment does not necessitate dosage adjustments. [, ] Patients with moderate renal dysfunction showed an approximately 25% increase in exposure compared to those with normal renal function, but this increase was not found to be clinically significant. []

Q8: How does co-administration of omeprazole affect Garenoxacin bioavailability?

A9: Co-administration of omeprazole does not significantly affect the bioavailability of Garenoxacin. [] This is important as it suggests that Garenoxacin can be administered concurrently with proton pump inhibitors without necessitating dosage adjustments.

Q9: What is the in vitro activity of Garenoxacin against Streptococcus pneumoniae?

A10: Garenoxacin exhibits potent in vitro activity against Streptococcus pneumoniae, including strains resistant to penicillin and erythromycin. [, , ] Studies show that its activity against S. pneumoniae is 8 to 32-fold greater than that of gatifloxacin, levofloxacin, and ciprofloxacin. [] Notably, Garenoxacin MIC values were not affected by penicillin or erythromycin resistance in S. pneumoniae. []

Q10: How effective is Garenoxacin in treating experimental endocarditis caused by Staphylococcus aureus and Viridans group streptococci?

A11: In rat models of experimental endocarditis, Garenoxacin demonstrated efficacy comparable to or superior to that of standard therapies like flucloxacillin and vancomycin against Staphylococcus aureus. [] It also showed promising results against ciprofloxacin-resistant MRSA strains. [] Additionally, Garenoxacin effectively sterilized vegetations infected with both penicillin-susceptible and penicillin-resistant Viridans group streptococci. []

Q11: Does Garenoxacin achieve adequate concentrations in lung tissues to be effective against respiratory pathogens?

A12: Following a single 600-mg oral dose, Garenoxacin reached concentrations in pulmonary tissues that exceeded the minimum inhibitory concentrations (MIC90) of common respiratory pathogens for a 24-hour period. [] This suggests its potential effectiveness in treating respiratory tract infections.

Q12: What is the in vitro activity of Garenoxacin against Mycoplasma pneumoniae, including macrolide-resistant strains?

A13: Garenoxacin demonstrates potent activity against Mycoplasma pneumoniae, including strains resistant to macrolides like erythromycin and clarithromycin. [] It inhibits both macrolide-susceptible and -resistant M. pneumoniae isolates at low concentrations, suggesting its potential as an alternative treatment option for M. pneumoniae infections.

Q13: Has the in vitro activity of Garenoxacin been evaluated against Chlamydia spp.?

A14: Yes, studies have shown that Garenoxacin exhibits potent in vitro activity against Chlamydia pneumoniae, Chlamydia trachomatis, and Chlamydia psittaci. [] These findings highlight its potential as a treatment option for infections caused by these intracellular bacteria.

Q14: How does the in vitro activity of Garenoxacin compare to other quinolones against anaerobic bacteria like Bacteroides fragilis?

A15: Garenoxacin demonstrates good in vitro activity against anaerobic bacteria, including Bacteroides fragilis. [, ] Its activity is comparable to that of moxifloxacin and is superior to that of ciprofloxacin, levofloxacin, and gatifloxacin. []

Q15: Have specific drug delivery strategies been investigated to improve Garenoxacin's targeting to specific tissues?

A15: While the provided research does not explore specific drug delivery strategies, research into novel formulations and delivery systems for quinolones, in general, is an active area of investigation. This could involve approaches like nanoparticle-based delivery or prodrug designs to enhance tissue penetration and target specificity.

Q16: What analytical methods are commonly employed for the quantification of Garenoxacin in biological samples?

A21: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method widely used for quantifying Garenoxacin in various biological matrices, including plasma, tissues, and fluids. [, , ] This technique allows for accurate measurement of drug concentrations for pharmacokinetic and pharmacodynamic studies.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(6aS)-2,10-dimethoxy-6,6-dimethyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-6-ium-1,9-diol](/img/structure/B1674562.png)